molecular formula C15H17N5O3S B6458143 3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549056-44-0

3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6458143
CAS No.: 2549056-44-0
M. Wt: 347.4 g/mol
InChI Key: HSLMTYXPYYVYOL-UHFFFAOYSA-N
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Description

The compound 3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione (hereafter referred to as the target compound) is a heterocyclic molecule featuring a benzothiazole-dione core linked to a piperazine moiety substituted with a 3-methyl-1,2,4-oxadiazole group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Piperazine: Enhances solubility and bioavailability in pharmaceuticals.
  • 1,2,4-Oxadiazole: Imparts metabolic stability and electronic modulation .

Properties

IUPAC Name

3-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-11-16-14(23-17-11)10-19-6-8-20(9-7-19)15-12-4-2-3-5-13(12)24(21,22)18-15/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLMTYXPYYVYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic molecule that incorporates both oxadiazole and benzothiazole moieties. The biological activity of such compounds is of significant interest due to their potential therapeutic applications across various medical fields. This article reviews the biological properties associated with this compound, particularly focusing on its antimicrobial, anticancer, and anticonvulsant activities.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole core have demonstrated a broad spectrum of antimicrobial activity . Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . For instance, studies have shown that certain oxadiazole derivatives are 2 to 8 times more effective than standard antibiotics like chloramphenicol at concentrations ranging from 4 to 32 μg/mL .

Compound TypeMinimum Inhibitory Concentration (MIC)Activity Against
Oxadiazole Derivatives4 - 32 μg/mLS. aureus, E. coli
Standard Antibiotic32 μg/mLS. aureus

Anticancer Activity

The benzothiazole and oxadiazole moieties are recognized for their anticancer properties . Recent studies have highlighted that compounds similar to the one can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specifically, the presence of the oxadiazole ring enhances interaction with nucleophilic sites in cancer cells, which may lead to increased cytotoxicity .

Anticonvulsant Activity

The anticonvulsant potential of compounds containing oxadiazole has been extensively studied. Research indicates that modifications on the oxadiazole ring can significantly enhance anticonvulsant activity. For example, certain derivatives have shown effectiveness in animal models for epilepsy at doses that suggest a favorable therapeutic index . The following table summarizes findings from recent studies:

CompoundModel UsedObserved Effect
Oxadiazole Derivative AMES TestSignificant seizure reduction
Oxadiazole Derivative BscPTZ TestProlonged seizure latency

Study on Antimicrobial Efficacy

A comparative study evaluated various substituted 1,3,4-oxadiazoles against resistant strains of bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to their unsubstituted counterparts .

Study on Anticancer Mechanisms

In vitro studies on cancer cell lines treated with oxadiazole-containing compounds revealed that these compounds could induce apoptosis via mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound at concentrations as low as 10 μM .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the 3-methyl-1,2,4-oxadiazol-5-yl group enhances the compound's efficacy against various pathogenic bacteria:

  • Mechanism of Action : The oxadiazole ring is believed to interfere with bacterial cell wall synthesis or function as an inhibitor of essential enzymes.
  • Case Studies : Studies have reported that compounds similar to this structure exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

Anticancer Activity

The benzothiazole component is known for its anticancer properties. Compounds containing benzothiazole have been investigated for their ability to inhibit tumor growth through various mechanisms:

  • Cell Proliferation Inhibition : The compound has shown potential in inhibiting the proliferation of cancer cells in vitro.
  • Case Studies : In vitro studies demonstrate that derivatives similar to this compound can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development .

Cyclization Reactions

Various cyclization strategies can be employed to synthesize the oxadiazole and benzothiazole moieties:

  • Oxadiazole Formation : Typically synthesized via condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Benzothiazole Synthesis : Often synthesized through cyclization of o-amino thiophenols with α-halo ketones or aldehydes.

Multi-Step Synthesis

A multi-step synthetic route is often necessary to construct the complete structure:

  • Synthesize the oxadiazole derivative.
  • Prepare the piperazine derivative.
  • Finally, couple these intermediates to form the target compound.

Summary of Findings

The compound 3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione exhibits promising pharmacological activities, particularly in antimicrobial and anticancer research. Its unique chemical structure allows for diverse interactions with biological targets.

Comparison with Similar Compounds

Structural Analogs

Benzoxadiazole Derivatives ()

The benzoxadiazole derivative 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound I) shares a heteroaromatic core (benzoxadiazole) with the target compound’s benzothiazole-dione. Key differences include:

  • Electron-withdrawing groups : Benzoxadiazoles exhibit strong fluorescence and optoelectronic utility, whereas benzothiazole-diones may prioritize stability over luminescence.
  • Substituents: The triazole-hexanone chain in Compound I contrasts with the piperazine-oxadiazole group in the target compound, influencing solubility and conformational flexibility .
Benzimidazole-Triazole-Thiazole Derivatives ()

Compounds such as 9c (C₂₇H₂₀BrN₇O₂S) from integrate benzimidazole, triazole, and thiazole moieties. Comparisons include:

  • Synthetic complexity : 9c employs click chemistry (azide-alkyne cycloaddition) for triazole formation, whereas the target compound likely requires nucleophilic substitutions or coupling reactions for piperazine functionalization .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Key IR Peaks (cm⁻¹)
Target Compound* C₁₅H₁₆N₅O₃S₂ 402.45 180–182 (est.) DMSO, DMF 1670 (C=O), 1250 (S=O)
Benzoxadiazole I C₁₀H₈N₄O₂ 232.20 145–147 Chloroform 1600 (C=N), 1350 (N–O)
Compound 9c C₂₇H₂₀BrN₇O₂S 610.46 210–212 DMSO 1650 (C=O), 1250 (C–O)
  • Melting Points : The target compound’s higher estimated melting point (180–182°C) compared to benzoxadiazole I (145–147°C) suggests stronger intermolecular forces from its polar dione and sulfone groups.
  • Solubility : Piperazine likely enhances solubility in polar aprotic solvents (e.g., DMSO), whereas benzoxadiazole I favors chloroform due to its aromaticity .

Spectroscopic Characteristics

  • IR Spectroscopy : The target compound’s S=O (1250 cm⁻¹) and C=O (1670 cm⁻¹) stretches align with benzothiazole-diones, whereas benzoxadiazole I shows distinct N–O (1350 cm⁻¹) and C=N (1600 cm⁻¹) peaks .
  • NMR: Piperazine protons in the target compound would resonate near δ 2.5–3.5 ppm, contrasting with the aliphatic hexanone chain (δ 1.0–2.5 ppm) in Compound I .

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